Product packaging for Fmoc-D-Glu-OMe(Cat. No.:)

Fmoc-D-Glu-OMe

Cat. No.: B12498454
M. Wt: 383.4 g/mol
InChI Key: GVVDKFNHFXLOQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-D-Glu-OMe is a useful research compound. Its molecular formula is C21H21NO6 and its molecular weight is 383.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H21NO6 B12498454 Fmoc-D-Glu-OMe

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methoxy-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO6/c1-27-20(25)18(10-11-19(23)24)22-21(26)28-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,22,26)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVVDKFNHFXLOQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization of Fmoc D Glu Ome S Role in Modern Organic and Peptide Chemistry

Significance of D-Amino Acid Derivatives in Rational Molecular Design

While L-amino acids are the canonical building blocks of proteins in virtually all known life, their stereoisomers, D-amino acids, have garnered substantial interest in the realm of rational molecular design. The incorporation of D-amino acids into peptides and other molecules can confer unique and advantageous properties. One of the most significant benefits is enhanced resistance to proteolytic degradation. frontiersin.orgacs.org Proteases, enzymes that break down proteins, are stereospecific and primarily recognize L-amino acid residues. Peptides containing D-amino acids are therefore less susceptible to enzymatic cleavage, leading to a longer biological half-life, a crucial attribute for therapeutic peptides. mdpi.com

Furthermore, the introduction of D-amino acids can induce specific conformational changes in a peptide backbone, leading to novel secondary structures and improved biological activity. preprints.org This strategic substitution can enhance the binding affinity and selectivity of a peptide for its target receptor or enzyme. frontiersin.org In the context of drug development, D-amino acid derivatives are being explored for their potential in treating a range of conditions, including neurological disorders, by modulating the activity of targets like the NMDA receptor. nih.gov The use of D-amino acids expands the chemical and chiral diversity available to chemists, enabling the engineering of proteins and peptides with novel functions and improved stability. frontiersin.orgacs.org

Principles of Fmoc Protecting Group Chemistry and its Orthogonality in Solid-Phase Peptide Synthesis

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the stepwise construction of peptide chains on a solid support. iris-biotech.de This process relies heavily on the use of protecting groups to prevent unwanted side reactions at the reactive amino and side-chain functional groups of the amino acid building blocks. altabioscience.com The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely used protecting group for the α-amino group of amino acids in SPPS. wikipedia.org

The key to the Fmoc strategy lies in its orthogonality . In the context of chemical synthesis, orthogonality refers to the ability to remove one type of protecting group in the presence of others without affecting them. peptide.com In Fmoc-based SPPS, the N-terminal Fmoc group is base-labile, meaning it can be selectively removed under mild basic conditions, typically using a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). iris-biotech.dewikipedia.org Conversely, the protecting groups used for the side chains of reactive amino acids (like the tert-butyl group for glutamic acid) are acid-labile. peptide.com

This orthogonal scheme is highly advantageous because it allows for the selective deprotection of the N-terminus for the next coupling step without disturbing the acid-sensitive side-chain protecting groups or the bond linking the peptide to the solid resin. nih.gov This is a significant improvement over the older Boc/Bzl strategy, which relied on the use of strong acids for both N-terminal deprotection and final cleavage from the resin, sometimes leading to the premature loss of side-chain protection. iris-biotech.denih.gov The mild conditions used for Fmoc removal are also compatible with a wider range of sensitive or modified amino acids, such as those with glycosylation or phosphorylation, making it the method of choice for synthesizing complex and modified peptides. nih.gov Furthermore, the cleavage of the Fmoc group releases dibenzofulvene, a byproduct with a strong UV absorbance, which allows for real-time monitoring of the deprotection reaction. wikipedia.orgnih.gov

Table 1: Comparison of Protecting Group Strategies in SPPS

Feature Fmoc/tBu Strategy Boc/Bzl Strategy
Nα-Protection Fmoc (Base-labile) Boc (Acid-labile)
Side-Chain Protection tBu, Trt (Acid-labile) Benzyl-based (Strong acid/HF labile)
Deprotection Reagent Piperidine (mild base) Trifluoroacetic acid (TFA) (strong acid)
Final Cleavage Strong acid (e.g., TFA) Hydrofluoric acid (HF) (highly corrosive)
Orthogonality High Lower

| Compatibility | High with modified amino acids | More limited |

Overview of Synthetic Utility and Research Trajectories for Fmoc-D-Glu-OMe

This compound serves as a specialized building block in organic synthesis, particularly for creating peptides and peptidomimetics with specific structural and functional properties. The presence of the D-glutamic acid core offers the previously mentioned advantages of proteolytic stability and unique conformational influence. The methyl ester (-OMe) on the side-chain carboxyl group provides a distinct point of chemical reactivity or can serve as a stable protecting group itself, depending on the synthetic context.

Research involving this compound and similar derivatives often focuses on the following areas:

Synthesis of Peptidomimetics: This compound is utilized in the creation of molecules that mimic the structure and function of natural peptides but with improved pharmacological properties. researchgate.net The D-configuration and the methyl ester can be crucial for achieving the desired three-dimensional structure for optimal target interaction.

Development of Novel Biomaterials: Derivatives of glutamic acid, including Fmoc-protected versions, have been investigated for their ability to form supramolecular hydrogels. medchemexpress.com These materials have potential applications in areas like wound healing and drug delivery.

Probing Biological Systems: By incorporating this compound into a peptide sequence, researchers can study the effects of stereochemistry on peptide-protein interactions and biological activity. This is valuable for understanding enzyme mechanisms and receptor binding.

Convergent Synthesis Strategies: this compound and related compounds are employed in more complex, convergent synthetic routes where pre-formed fragments are combined to create larger molecules. tmd.ac.jp This approach can be more efficient than linear, one-at-a-time amino acid addition.

The ongoing research trajectory for compounds like this compound is geared towards the synthesis of increasingly complex and functional molecules. This includes the development of novel therapeutic agents, advanced biomaterials, and sophisticated molecular probes for biological research. chemimpex.comchemimpex.com

Table 2: Key Features and Applications of this compound

Feature Description Significance in Synthesis
Fmoc Group Base-labile Nα-amino protecting group. Enables orthogonal protection strategy in SPPS.
D-Glutamic Acid D-enantiomer of glutamic acid. Confers proteolytic resistance and unique conformational properties.

| Methyl Ester (-OMe) | Protection for the side-chain carboxyl group. | Offers a stable protecting group or a site for further chemical modification. |

Synthetic Methodologies for the Preparation and Integration of Fmoc D Glu Ome

Strategies for the Preparation of Fmoc-D-Glu-OMe and its Related Derivatives

The synthesis of this compound involves a multi-step process that requires careful selection of protecting groups and reaction conditions to ensure high yield and purity.

Fmoc-Protection Techniques for D-Glutamic Acid Derivatives

The introduction of the fluorenylmethoxycarbonyl (Fmoc) group at the α-amino position of D-glutamic acid is a critical first step. The Fmoc group serves as a temporary protecting group, which is stable under various reaction conditions but can be readily removed by a base, typically piperidine (B6355638). chemimpex.comcymitquimica.comchemimpex.comnih.gov This orthogonality is fundamental to its widespread use in solid-phase peptide synthesis (SPPS). nih.gov

Common reagents for the introduction of the Fmoc group include Fmoc-Cl and Fmoc-OSu. The reaction is typically carried out in a biphasic system of dioxane and water at a slightly alkaline pH. More recent and stable aminoprotecting reagents, such as Boc-DMT and Fmoc-DMT, have been developed and are effective for protecting various amines, including amino acids, in aqueous media. organic-chemistry.org Another approach involves the use of stable Fmoc-, Boc-, and Alloc-benzotriazoles, which react with amino acids in the presence of triethylamine (B128534) to yield the protected amino acids with high purity, free from dipeptide and tripeptide impurities. organic-chemistry.org

Esterification Methods for Gamma-Carboxyl Group Functionalization

The selective esterification of the γ-carboxyl group of D-glutamic acid is a key step in the synthesis of this compound. This functionalization enhances the solubility and reactivity of the amino acid derivative. chemimpex.com A historical method for preparing gamma-lower alkyl esters of glutamic acid involves reacting glutamic acid with a lower aliphatic alcohol in the presence of a strong mineral acid like sulfuric acid. google.com

More contemporary and efficient methods have been developed. For poly(γ-glutamic acid) (γ-PGA), a highly efficient esterification with alkyl halides at room temperature has been reported using 1,1,3,3-tetramethylguanidine (B143053) (TMG) as a promoter in polar aprotic solvents like N-Methylpyrrolidone (NMP). mdpi.com This method can achieve high yields within a few hours. mdpi.com The reactivity of the alkyl halide influences the reaction, with iodides being more reactive than bromides, which are in turn more reactive than chlorides. mdpi.com

Another strategy for selective side-chain esterification involves the initial protection of the α-carboxyl group through the formation of a 5-oxo-4-oxazolidinone ring. nih.gov After esterification of the side-chain, the α-carboxyl and α-amino groups can be deprotected and the α-amino group subsequently reprotected with the desired protecting group. nih.gov

Optimization of Reaction Conditions for Preparative Scale Synthesis

Scaling up the synthesis of this compound requires careful optimization of reaction conditions to maximize yield and purity while ensuring cost-effectiveness. The choice of solvents, reagents, and reaction times plays a significant role. For instance, in the Fmoc protection step, the use of stable reagents like Fmoc-DMT can be advantageous in aqueous media. organic-chemistry.org

For the esterification step, the use of highly efficient promoters like TMG in appropriate solvents such as NMP can lead to high yields and shorter reaction times, which is beneficial for large-scale production. mdpi.com The solubility of reagents and by-products is also a critical consideration. For example, in peptide coupling reactions, phosphonium-based reagents are generally more soluble in DMF than uronium-based reagents, allowing for reactions to be performed at higher concentrations. sigmaaldrich.com

Established Fmoc chemistry for solid-phase synthesis has proven to be highly efficient for the medium-scale synthesis of complex peptides. researchgate.net For even larger-scale preparations, a combination of chemical synthesis and semi-synthesis methods may be employed. researchgate.net

Incorporation of this compound into Peptidic Architectures

Once synthesized, this compound is a valuable building block for the assembly of peptides, particularly through solid-phase peptide synthesis (SPPS).

Solid-Phase Peptide Synthesis (SPPS) Methodologies Utilizing this compound

SPPS is the predominant method for synthesizing peptides, and the Fmoc/tBu strategy is the most widely used approach. chemimpex.comnih.govpeptide.com This method involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain that is covalently attached to a solid support (resin). peptide.com The use of this compound allows for the incorporation of a D-glutamic acid residue with a methyl-protected side chain.

The general cycle of SPPS involves:

Deprotection: Removal of the Fmoc group from the N-terminal amino acid of the resin-bound peptide using a base, typically a solution of piperidine in DMF. iris-biotech.de

Activation and Coupling: The incoming Fmoc-protected amino acid (e.g., this compound) is activated and then coupled to the newly liberated N-terminal amine of the peptide chain. peptide.com

Washing: The resin is thoroughly washed to remove excess reagents and by-products. luxembourg-bio.com

This cycle is repeated until the desired peptide sequence is assembled. The choice of resin is dependent on the desired C-terminal functionality of the final peptide. peptide.com For example, Wang resin is used for peptides with a C-terminal carboxylic acid, while Rink amide resin is used for peptide amides. peptide.compeptide.com

The use of preloaded resins, where the first amino acid is already attached to the solid support, can streamline the synthesis process. iris-biotech.de

Common classes of coupling reagents include:

Carbodiimides: Dicyclohexylcarbodiimide (DCC) is a classic coupling reagent, often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization. bachem.com

Phosphonium (B103445) Salts: Reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) are highly efficient and generate OBt active esters. sigmaaldrich.com They are generally more soluble in DMF than uronium salts. sigmaaldrich.com

Aminium/Uronium Salts: Reagents such as HBTU, HATU, and HCTU are widely used due to their high reactivity and the formation of reactive O-esters. sigmaaldrich.combachem.com HATU is particularly effective due to the anchimeric assistance provided by the pyridine (B92270) nitrogen of its HOAt leaving group. sigmaaldrich.com COMU, a uronium salt based on OxymaPure, is a newer generation reagent that offers high coupling efficiency with reduced risk of racemization and is safer to handle than HOBt or HOAt-based reagents. luxembourg-bio.combachem.com

The choice of coupling reagent can be critical, especially for sterically hindered couplings or for amino acids prone to side reactions. bachem.com

Table 1: Common Coupling Reagents in Peptide Synthesis

Reagent ClassExamplesCharacteristics
CarbodiimidesDCC, DICClassic reagents, often used with additives to reduce side reactions. bachem.com
Phosphonium SaltsPyBOP, PyAOPHigh efficiency, good solubility in DMF. sigmaaldrich.com
Aminium/Uronium SaltsHBTU, HATU, HCTU, COMUHighly reactive, widely used in automated synthesizers. sigmaaldrich.combachem.com COMU offers enhanced safety and solubility. luxembourg-bio.combachem.com
Resin Linkers and their Compatibility with this compound Integration

The selection of a solid support linker is pivotal in Fmoc-based solid-phase peptide synthesis (SPPS), as it dictates the conditions for the final cleavage of the peptide from the resin and, consequently, the state of the peptide's C-terminus.

The Wang linker is a frequently used support for Fmoc chemistry when the goal is to produce a C-terminal carboxylic acid. cd-bioparticles.com Pre-loaded resins such as Fmoc-D-Glu(OtBu)-Wang are commercially available. cd-bioparticles.compeptide.com This linker is characterized by its 4-alkoxy-substituted benzyl (B1604629) moiety, which is stable to the basic conditions (e.g., piperidine) used for Nα-Fmoc group removal but is readily cleaved under strong acidic conditions, typically with high concentrations (≥90%) of trifluoroacetic acid (TFA). cd-bioparticles.com This standard cleavage protocol simultaneously removes acid-labile side-chain protecting groups like tert-butyl (tBu). iris-biotech.de

For the synthesis of protected peptide fragments intended for subsequent solution-phase condensation, a hyper-acid-sensitive linker is preferred. The 2-chlorotrityl chloride (CTC) resin is an excellent example. nih.gov It allows for the cleavage of the peptide from the support under very mild acidic conditions, such as 1-2% TFA in dichloromethane (B109758) (DCM), which leaves acid-labile side-chain protecting groups like tBu, Boc, and Pbf intact. nih.goviris-biotech.de This strategy provides fully protected peptide acids that can be purified and used in fragment condensation strategies. iris-biotech.de

Specialized linkers are employed for specific synthetic aims, such as on-resin cyclization. For instance, a polystyrene resin can have the side chain of glutamic acid attached via a Wang linker, with the α-carboxyl group protected by an allyl (All) ester. cem.com The allyl group is orthogonal to both the Fmoc group and the acid-labile Wang linker, as it is selectively removed using a palladium catalyst like Pd(PPh₃)₄. cem.comsigmaaldrich.com This allows for on-resin deprotection of the α-carboxyl group to facilitate head-to-tail cyclization. cem.com

The following table summarizes key resin linkers and their compatibility with strategies involving this compound derivatives.

Linker TypeCommon DerivativeCleavage ConditionC-Terminal ProductCompatibility & Use CaseCitations
Wang Fmoc-D-Glu(OtBu)-Wang≥90% TFAPeptide AcidStandard synthesis of fully deprotected peptides. cd-bioparticles.compeptide.com
2-Chlorotrityl (CTC) N/A (First AA coupled)1-2% TFA in DCMProtected Peptide AcidSynthesis of protected fragments for solution-phase ligation. nih.goviris-biotech.de
Wang with Allyl protection Fmoc-Glu(Wang)-OAllPd(PPh₃)₄ (for All group)N/A (On-resin reaction)On-resin head-to-tail cyclization. cem.comsigmaaldrich.com
Safety-Catch Linkers e.g., Mmsb, DHQMulti-step activation/cleavagePeptide Acid or AmideCompatible with Fmoc/Boc; offers enhanced stability until activated. nih.gov
Strategies for Mitigating Side Reactions in this compound Incorporation during SPPS

The incorporation of glutamic acid derivatives in Fmoc-SPPS is susceptible to several side reactions that can significantly reduce the yield and purity of the final peptide. The primary concerns are intramolecular cyclization leading to pyroglutamate (B8496135) formation and base-catalyzed aspartimide-like rearrangements.

Pyroglutamate Formation: A significant side reaction for N-terminal glutamic acid residues is the intramolecular cyclization of the free α-amino group with the side-chain γ-carboxyl group, forming a stable pyroglutamyl (pGlu) residue and eliminating the side-chain protecting group. This reaction has been observed to be facilitated in aqueous media after the removal of the N-terminal Fmoc group from a Glu(OtBu) residue. acs.org While this is a greater concern in solution-phase synthesis, the underlying reactivity must be considered in SPPS, especially during prolonged coupling or deprotection steps.

Aspartimide Formation: Although named for aspartic acid, this side reaction readily occurs with glutamic acid residues. It is initiated by the deprotonation of the backbone amide nitrogen following the glutamyl residue during the base-mediated Fmoc removal step. nih.gov The deprotonated nitrogen can then attack the side-chain ester, forming a cyclic succinimide-like intermediate. This intermediate can lead to multiple by-products, including racemization at the α-carbon and the formation of β-peptides upon ring opening. nih.gov The propensity for this side reaction is highly dependent on the sequence, with -Glu-Gly- and -Glu-Asn- motifs being particularly susceptible. nih.gov

Several strategies have been developed to minimize these side reactions:

Modification of Deprotection Conditions: The standard 20% piperidine in DMF for Fmoc removal can be harsh. Using a weaker base, such as piperazine, has been shown to be effective at removing the Fmoc group while significantly suppressing aspartimide formation. researchgate.netbiotage.com Another approach is the addition of 0.1 M hydroxybenzotriazole (B1436442) (HOBt) to the piperidine deprotection solution, which also reduces the rate of the side reaction. biotage.com

Sterically Hindered Side-Chain Protection: Increasing the steric bulk of the γ-carboxyl protecting group can physically block the nucleophilic attack that initiates the cyclization. Protecting groups more sterically demanding than the standard tert-butyl (OtBu), such as 3-methylpent-3-yl (Mpe) or 2-phenylisopropylester (OPP), have been shown to reduce the rate of aspartimide formation. biotage.comiris-biotech.de

Backbone Protection: The most effective method to completely eliminate aspartimide formation is to protect the backbone amide nitrogen of the residue following the glutamic acid. The introduction of a temporary, TFA-labile protecting group like 2-hydroxy-4-methoxybenzyl (Hmb) on the succeeding amino acid prevents the initial deprotonation required for the side reaction to occur.

The following table outlines these common side reactions and the corresponding mitigation strategies.

Side ReactionDescriptionSequence DependencyMitigation StrategyCitations
Pyroglutamate Formation Intramolecular cyclization of N-terminal Glu to form a pGlu residue, eliminating the side-chain protecting group.Most prevalent for N-terminal Glu residues.Use of bulkier side-chain protecting groups; careful control of reaction times. acs.org
Aspartimide Formation Base-catalyzed intramolecular cyclization of the backbone amide with the side-chain carboxyl, leading to racemization and chain rearrangement.High risk for -Glu-Gly-, -Glu-Asn-, -Glu-Arg- sequences.Use of weaker base (piperazine) for Fmoc removal; addition of HOBt to deprotection solution; use of sterically hindered side-chain protecting groups (e.g., Mpe, OPP). nih.govresearchgate.netbiotage.comiris-biotech.de
Diketopiperazine (DKP) Formation Intramolecular cyclization of a dipeptidyl-resin to release a cyclic dipeptide, terminating chain growth.High risk after coupling the second amino acid, especially Pro or a D-amino acid.Use of dipeptide building blocks; use of Boc protection on the N-terminal amino acid of the dipeptide. iris-biotech.deresearchgate.net

Solution-Phase Peptide Synthesis Approaches with this compound

While SPPS is dominant, solution-phase peptide synthesis (SPPS) remains a powerful strategy, particularly for large-scale synthesis and the preparation of complex peptide segments. The use of this compound and its derivatives in solution requires careful management of protecting groups and reaction conditions to maintain solubility and prevent side reactions. delivertherapeutics.comekb.eg

A significant challenge in aqueous or protic solution-phase synthesis is the instability of certain protecting groups. For example, when using Fmoc-D-Glu(OtBu)-OH, the removal of the Nα-Fmoc group with piperidine exposes the free amine. In an aqueous environment, this amine can facilitate an intramolecular cyclization, attacking the side-chain ester and leading to the elimination of the tert-butyl protecting group. acs.org This highlights the critical need for a protecting group strategy that is fully compatible with the chosen solvent system and reaction conditions.

Fragment Condensation Strategies for Peptide Elongation

For the synthesis of long peptides (>30 amino acids), a convergent strategy involving the condensation of smaller, protected peptide fragments is often more efficient than a linear, stepwise approach. google.com This method involves the synthesis of several peptide segments, typically via SPPS on a hyper-acid-sensitive resin like 2-chlorotrityl, which allows for their cleavage with side-chain protecting groups intact. iris-biotech.de

A fragment containing a C-terminal this compound derivative can be coupled to the N-terminus of another protected fragment in solution. The major challenge in chemical fragment condensation is the risk of racemization at the C-terminal residue of the activated fragment, except when this residue is Glycine or Proline. google.com

To overcome this, enzymatic fragment condensation has emerged as a robust alternative. Enzymes like subtilisin A can catalyze the formation of peptide bonds between side-chain-protected fragments in anhydrous organic solvents with high efficiency and minimal racemization. google.comresearchgate.net This strategy has been shown to be compatible with the most common Fmoc-based side-chain protecting groups, including the tBu group on glutamic acid, making it a viable and attractive method for incorporating this compound into large peptides and proteins. google.com

Segment Coupling Techniques for Macrocyclization

This compound is a valuable component in the synthesis of macrocyclic peptides, where its D-configuration can help induce the requisite β-turns needed for efficient ring closure. uni-kiel.de The general strategy involves the synthesis of a linear, fully protected peptide precursor, followed by an intramolecular head-to-tail cyclization (macrolactamization) in solution.

The linear precursor is typically assembled using SPPS on a resin that allows for cleavage with full side-chain protection, such as the 2-chlorotrityl resin. nih.gov After cleavage, the protected linear peptide is dissolved at high dilution in an organic solvent to favor the intramolecular reaction over intermolecular polymerization. A coupling reagent, such as diphenylphosphoryl azide (B81097) (DPPA), PyBOP, or HATU, is then added to activate the C-terminal carboxylic acid and facilitate amide bond formation with the N-terminal amine. nih.govglobalresearchonline.net The choice of coupling reagent is critical to achieve high yields and minimize epimerization, especially when the C-terminal residue is not Gly or Pro. globalresearchonline.net

Orthogonal Protecting Group Strategies in Conjunction with this compound

The power of modern peptide synthesis lies in the concept of orthogonality, where multiple classes of protecting groups are used, each of which can be removed by a specific chemical mechanism without affecting the others. iris-biotech.de This allows for precise, site-specific modifications of a peptide, such as branching, cyclization, or labeling, while the peptide remains anchored to a solid support or in a protected state in solution. sigmaaldrich.com

The standard Fmoc/tBu strategy is itself an orthogonal pair: the base-labile Fmoc group is used for temporary Nα-protection, while acid-labile groups (like tBu, Boc, Trt) are used for permanent side-chain protection. iris-biotech.de To achieve more complex molecular architectures, a third or even fourth orthogonal protecting group is often required. These groups are stable to both piperidine (for Fmoc removal) and TFA (for tBu removal). sigmaaldrich.com

Commonly used orthogonal protecting group schemes compatible with this compound chemistry include:

Protecting GroupAbbreviationUsed ForRemoval ConditionsStabilityCitations
Allyl/Allyloxycarbonyl All/AllocCarboxyls (e.g., Asp, Glu), Amines (Lys), Hydroxyls (Ser, Thr)Pd(PPh₃)₄, scavenger (e.g., NMM)Stable to TFA, piperidine, hydrazine (B178648) sigmaaldrich.comsigmaaldrich.com
1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl DdeAmines (e.g., Lys)2% Hydrazine in DMFStable to TFA, piperidine, Pd(0) sigmaaldrich.comsigmaaldrich.com
4-Methyltrityl MttAmines (Lys, His), Thiols (Cys)1% TFA in DCM (mild acidolysis)Stable to piperidine, hydrazine, Pd(0) sigmaaldrich.com
Azidomethoxycarbonyl AzocAmines (e.g., Lys)Tributylphosphine or TrimethylphosphineStable to TFA, piperidine sigmaaldrich.com

This multi-layered orthogonality allows for complex synthetic routes. For example, a lysine (B10760008) residue could be protected with an Alloc group. After assembling the full peptide chain containing an Fmoc-D-Glu(OtBu) residue, the Alloc group can be selectively removed with a palladium catalyst, exposing the lysine side-chain amine for modification (e.g., attachment of a biotin (B1667282) label) without disturbing the OtBu group on Glu or cleaving the peptide from the resin. peptide.com

Side-Chain Protection of the Gamma-Carboxyl Group in D-Glutamic Acid

The choice of protecting group for the γ-carboxyl function of D-glutamic acid is critical, as it influences solubility, stability, and susceptibility to side reactions. chemimpex.comscientificlabs.co.uk

The most common protecting group is the tert-butyl (tBu) ester , used in the building block Fmoc-D-Glu(OtBu)-OH. chemimpex.comscientificlabs.co.uk The tBu group offers good protection and is conveniently removed during the final cleavage step with TFA. iris-biotech.de However, its moderate steric bulk is not always sufficient to completely prevent aspartimide formation in susceptible sequences. nih.gov Furthermore, it can be labile under certain solution-phase conditions, particularly in aqueous media where intramolecular cyclization can occur post-Fmoc removal. acs.org

To address these limitations, several alternative protecting groups have been developed, offering different steric properties and orthogonal cleavage conditions.

Allyl (All) Ester: The allyl ester is fully orthogonal to the Fmoc/tBu strategy. It is stable to both acid and base but is selectively cleaved by palladium(0) catalysts. sigmaaldrich.comsigmaaldrich.com This makes Fmoc-D-Glu(OAll)-OH an ideal building block for strategies requiring selective deprotection of the glutamic acid side chain while the peptide is still fully protected, for example, for on-resin lactam bridge formation. cem.com

Bulky Alkyl Esters: To physically inhibit the intramolecular cyclization that leads to aspartimide formation, esters with greater steric hindrance than tBu have been investigated. These include the 3-methylpent-3-yl (Mpe) and 2-phenylisopropyl (Opp) esters. biotage.comiris-biotech.de These groups are also acid-labile but provide enhanced stability against base-catalyzed side reactions.

Hydrazine-Labile Esters: The 4-(N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino)benzyl (ODmab) ester is a "super-orthogonal" protecting group that is cleaved by 2% hydrazine in DMF. sigmaaldrich.com This allows for its removal under the same conditions used for Dde groups, providing another level of synthetic flexibility. sigmaaldrich.com

The following table summarizes the key protecting groups for the D-glutamic acid side chain.

Protecting GroupAbbreviationCleavage ConditionsKey FeaturesCitations
tert-Butyl OtBu>90% TFA (strong acid)Standard, acid-labile protection. Susceptible to some side reactions. iris-biotech.dechemimpex.comscientificlabs.co.uk
Allyl OAllPd(0) catalyst (e.g., Pd(PPh₃)₄)Orthogonal to Fmoc/tBu. Ideal for on-resin side-chain manipulation. cem.comsigmaaldrich.comsigmaaldrich.com
3-Methylpent-3-yl MpeTFA (strong acid)Increased steric bulk compared to tBu; reduces aspartimide formation. biotage.com
2-Phenylisopropyl OPPTFA (strong acid)Bulky, acid-labile group designed to suppress side reactions. iris-biotech.de
Dmab ODmab2% Hydrazine in DMFHydrazine-labile; orthogonal to Fmoc, tBu, and Alloc groups. sigmaaldrich.com

Sequential Deprotection and Selective Functionalization Methodologies

The strategic and selective removal of protecting groups from this compound is fundamental to its application in the synthesis of complex peptides and other molecules. The presence of two distinct protecting groups, the base-labile Fmoc group on the α-amine and the methyl ester on the γ-carboxyl group, allows for orthogonal or quasi-orthogonal deprotection sequences. This enables the selective functionalization of either the N-terminus or the γ-carboxyl side chain, providing a versatile platform for constructing branched, cyclic, or otherwise modified peptide structures. The specific order of deprotection dictates the synthetic route and the types of modifications that can be introduced.

N-Terminal Functionalization Following Fmoc Deprotection

The most common sequence involves the initial removal of the N-terminal Fmoc group, liberating the α-amine for subsequent peptide bond formation or other modifications. This process is a cornerstone of solid-phase peptide synthesis (SPPS).

The standard method for Fmoc deprotection utilizes a solution of a secondary amine, most commonly piperidine, in an organic solvent like dimethylformamide (DMF). nih.goviris-biotech.de A typical protocol involves treating the Fmoc-protected substrate with a 20% piperidine solution in DMF. nih.govrsc.org The mechanism involves β-elimination, where the basic piperidine abstracts the acidic proton on the fluorenyl ring, leading to the cleavage of the carbamate (B1207046) and release of the free amine along with a dibenzofulvene-piperidine adduct. nih.gov

Key Research Findings for Fmoc Deprotection:

Reagent/ConditionSubstrate ScopeTypical Reaction TimeObservations & Notes
20% Piperidine in DMFStandard for Fmoc-SPPS5-20 minutesHighly efficient and widely used. rsc.org The resulting dibenzofulvene adduct must be thoroughly washed away to prevent side reactions.
2% DBU / 2% Piperidine in DMFAggregation-prone sequencesShorter than standard piperidine1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a stronger, non-nucleophilic base that can accelerate deprotection, but requires a scavenger like piperidine.
50% Morpholine in DMFBase-sensitive peptidesGenerally slowerConsidered a milder alternative to piperidine, often used for sensitive sequences like glycopeptides to minimize side reactions.
Sodium Azide (NaN₃) in DMFAlternative to amine bases3 hours at 50°CA mild method for removing the Fmoc group, which can be useful when other base-labile groups are present. researchgate.net

Once the N-terminal amine of the D-glutamic acid methyl ester is exposed (H-D-Glu-OMe), it can be selectively functionalized. In peptide synthesis, this involves coupling with the next Fmoc-protected amino acid using standard coupling reagents like HBTU, HATU, or DIC. rsc.org Alternatively, the free amine can be modified in other ways, such as through reductive alkylation, which preserves the positive charge of the N-terminus and can be crucial for retaining biological activity. nih.govresearchgate.net This method uses aldehydes in the presence of a reducing agent to introduce a variety of functional groups. nih.govrsc.org

γ-Carboxyl Functionalization Following Selective Ester Hydrolysis

The alternative synthetic route involves the selective hydrolysis, or saponification, of the γ-methyl ester while keeping the N-terminal Fmoc group intact. This approach is crucial for synthesizing peptides where the glutamic acid side chain is part of a lactam bridge (side-chain cyclization), or for attaching other molecules to the γ-carboxyl group. d-nb.inforesearchgate.net

Achieving this selectivity can be challenging because the conditions required for ester hydrolysis (typically basic) can also lead to the premature removal of the Fmoc group. nih.govthieme-connect.de However, methodologies have been developed to circumvent this issue. One effective strategy involves the use of metal salts to chelate with the Fmoc group, shielding it from the basic hydrolysis conditions. d-nb.infonih.gov

A study demonstrated the successful hydrolysis of a glutamic acid methyl ester in the presence of an Fmoc group using sodium hydroxide (B78521) (NaOH) with calcium chloride (CaCl₂) in a mixture of isopropanol (B130326) and water. d-nb.infothieme-connect.de The calcium ions are believed to form a complex with the Fmoc group, reducing its lability to the basic environment. Another green chemistry approach utilized calcium(II) iodide (CaI₂) as a protective agent during NaOH-mediated hydrolysis in an acetone/water system, achieving high yields with minimal Fmoc deprotection. nih.gov

Key Research Findings for Selective Methyl Ester Hydrolysis:

Reagent/ConditionSubstrateYieldReaction TimeReference
NaOH, CaCl₂, iPrOH/H₂O (7:3)Fmoc-Gly-Phe-Pro-OMe85%7 hours d-nb.infothieme-connect.de
NaOH, CaI₂, Acetone/H₂O (2.3:1)Fmoc-Gly-OMe>95%4 hours nih.gov
LiOH, THF/H₂OFmoc-Amino Acid EstersVariableVariable thieme-connect.de
Alkali metal trimethylsilanolates (e.g., TMSONa)Fmoc-Glu(OMe)-OH on solid supportEffectiveVariable researchgate.net

Following the selective deprotection of the γ-methyl ester to yield Fmoc-D-Glu-OH, the newly freed carboxylic acid can be activated using standard peptide coupling reagents. This allows for the formation of an amide bond with a free amine, such as the side chain of a lysine residue or the N-terminus of the peptide, to form a cyclic peptide. nih.govnih.gov This on-resin cyclization strategy is a powerful tool for constraining peptide conformation and enhancing biological activity and stability. researchgate.net

Advanced Applications of Fmoc D Glu Ome in Complex Molecular Construction

Design and Synthesis of Peptidomimetics Incorporating D-Glutamic Acid Residues

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability and bioavailability. nih.gov The inclusion of D-amino acids, such as D-glutamic acid from Fmoc-D-Glu-OMe, is a well-established strategy to increase resistance to proteolysis and to constrain the peptide backbone into desired conformations. nih.govnih.govwjarr.com

Cyclic Peptidomimetics Featuring this compound Derived Scaffolds

Cyclic peptides and their mimetic analogs often exhibit superior biological activity and stability compared to their linear counterparts. The process of cyclization, however, can be challenging. The strategic placement of D-amino acids within a linear peptide sequence can promote the formation of turn-like structures that bring the N- and C-termini into proximity, thus facilitating macrocyclization. researchgate.net A mixture of L- and D-amino acids in a peptide chain can encourage conformations that are favorable for cyclization. researchgate.net

This compound is a valuable precursor for creating scaffolds in cyclic peptidomimetics. The D-configuration of the glutamic acid residue helps to induce β-turns, which are critical for the formation of a stable cyclic structure. acs.org Furthermore, the gamma-carboxyl group of the D-glutamic acid residue provides a convenient handle for side-chain-to-side-chain or head-to-side-chain cyclization, a strategy used to create conformationally constrained molecules. nih.gov This approach has been employed to design inhibitors of protein-protein interactions, such as those involving the HER2-HER3 receptor complex in cancer, where cyclic peptidomimetics containing D-amino acids have shown potent inhibitory activity. nih.gov The introduction of D-amino acids is intended to improve enzymatic resistance, a crucial factor for therapeutic viability, as even cyclic peptides can be susceptible to in vivo degradation. nih.gov

Linear Peptidomimetics with Enhanced Conformational Control

This conformational control is critical in the design of peptidomimetic inhibitors. For example, in the development of inhibitors for Signal Transducer and Activator of Transcription 3 (STAT3), conformationally constrained peptidomimetics have been synthesized. nih.gov While this specific study used a different constrained mimetic, the principle of using rigid building blocks to control conformation is broadly applicable. The use of D-amino acids in linear peptidomimetics not only enhances stability but can also refine the orientation of side chains, which is crucial for precise interaction with biological targets. nih.gov

Development of Chemical Conjugates and Bioconjugates Utilizing this compound

The versatility of this compound extends beyond peptidomimetics to the construction of complex bioconjugates. chemimpex.com The side-chain carboxyl group of the glutamic acid residue serves as a key functional handle for attaching a wide array of molecules, including drugs, carbohydrates, and oligonucleotides. The use of the D-enantiomer provides the resulting conjugate with enhanced stability in biological environments.

Peptide-Drug Conjugates (PDCs) and Linker Strategies

Peptide-drug conjugates (PDCs) are a promising class of targeted therapeutics designed to deliver a cytotoxic payload specifically to cancer cells. nih.govacs.org A PDC consists of three main components: a homing peptide that binds to a tumor-specific receptor, a potent cytotoxic drug, and a linker that connects the peptide and the drug. nih.govresearchgate.net

This compound is an ideal building block for both the peptide and linker components of a PDC. As part of the homing peptide, the D-glutamic acid residue increases the peptide's half-life in plasma by making it resistant to proteases. nih.gov The gamma-carboxyl group can also be utilized as an attachment point for the linker-drug moiety. Alternatively, the glutamic acid structure itself can be part of the linker. For instance, glutaryl linkers have been used to connect a drug to the peptide carrier. researchgate.net The choice of linker is critical for the efficacy of the PDC, as it must remain stable in circulation but release the drug efficiently within the target tumor microenvironment. nih.govacs.org

Table 1: Components of a Peptide-Drug Conjugate (PDC)
ComponentFunctionExample Moiety/Strategy involving D-Glutamic Acid
Homing PeptideBinds to specific receptors overexpressed on cancer cells for targeted delivery. researchgate.netIncorporation of D-glutamic acid (from this compound) to increase enzymatic stability. nih.gov
LinkerCovalently connects the peptide to the cytotoxic payload; can be cleavable or non-cleavable. nih.govacs.orgUtilization of the glutamic acid side-chain carboxyl group for attachment; use of glutaryl-based linkers. researchgate.net
Cytotoxic PayloadA potent drug that kills the cancer cell upon release. nih.govDrugs like Gemcitabine or Doxorubicin can be conjugated. acs.orgresearchgate.net

Glycopeptide Synthesis and other Modified Biopolymers

Glycopeptides, which are peptides containing covalently linked carbohydrate moieties, are crucial in many biological processes, including cell recognition and adhesion. The chemical synthesis of glycopeptides is often accomplished using a "building block" approach within the framework of Fmoc-based solid-phase peptide synthesis (SPPS). nih.govrsc.org In this strategy, a pre-glycosylated Fmoc-amino acid is prepared and then incorporated into the growing peptide chain. nih.gov

This compound can be adapted for this purpose. The gamma-carboxyl group of the glutamic acid side chain can be coupled to a glycosyl amine, forming a stable amide bond. This creates a glycosylated D-glutamic acid building block that can be used in SPPS. The use of the D-isomer would result in a glycopeptide with enhanced resistance to glycosidases and proteases. This strategy has been demonstrated with related glutamic acid derivatives where the side chain is used as an anchor for carbohydrate structures. This approach allows for the site-specific introduction of glycans into a peptide sequence, enabling detailed studies of their structure-function relationships. nih.gov

Oligonucleotide-Peptide Conjugates and Multi-functional Probes

Oligonucleotide-peptide conjugates (OPCs) are hybrid molecules that combine the nucleic acid recognition properties of oligonucleotides with the diverse functions of peptides, such as cell penetration or receptor targeting. mdpi.comnih.gov The synthesis of OPCs is challenging due to the chemical incompatibility of standard peptide and oligonucleotide synthesis protocols. nih.gov A common strategy involves the initial synthesis of the peptide on a solid support using Fmoc chemistry, followed by the assembly of the oligonucleotide sequence. nih.govnih.gov

This compound is a suitable building block for the peptide portion of an OPC. Its incorporation via Fmoc-SPPS is straightforward. mdpi.comnih.gov The resulting D-amino acid-containing peptide imparts proteolytic stability to the conjugate, which is essential for in vivo applications. mdpi.com The glutamic acid side chain can also serve as a point for further modification, allowing for the creation of multi-functional probes. For example, a fluorescent dye or another signaling molecule could be attached to the gamma-carboxyl group, creating a probe capable of simultaneous cell targeting (via the peptide), nucleic acid binding (via the oligonucleotide), and imaging. chemimpex.com

Application in Macrocyclization and Conformationally Constrained Peptide Design

The incorporation of non-proteinogenic amino acids is a cornerstone of modern peptide chemistry, enabling the synthesis of molecules with enhanced stability, novel structural motifs, and superior biological activity. This compound, a derivative of D-glutamic acid, is a particularly valuable building block in this context. Its D-stereochemistry confers resistance to enzymatic degradation by proteases, while its orthogonally protected carboxyl groups—the base-labile Fmoc group on the α-amine and the methyl ester on the α-carboxyl—allow for precise, regioselective chemical manipulations. The free γ-carboxyl group on the side chain is the key functional handle for creating complex, conformationally constrained architectures, most notably macrocyclic peptides.

Macrocyclization transforms a flexible linear peptide into a more rigid, cyclic structure, which often results in increased receptor affinity, selectivity, and metabolic stability. This compound is instrumental in facilitating these cyclization strategies.

Head-to-Tail Cyclization: While not a direct participant in the final bond formation, the inclusion of a D-glutamic acid residue (derived from this compound) into a peptide sequence can be a critical design element. D-amino acids are known to promote the formation of specific turn structures (e.g., type II' β-turns) within the linear precursor. These turns pre-organize the peptide backbone, bringing the N-terminus and C-terminus into proximity, thereby lowering the entropic penalty of cyclization and increasing the yield of the desired cyclic monomer over oligomeric side products.

Side-Chain to Side-Chain Cyclization: This is the most direct and powerful application of this compound in macrocyclization. The free γ-carboxyl group of the D-Glu residue serves as one anchor for forming an intramolecular bridge. This is typically achieved by forming a lactam (amide) bond with the side-chain amino group of another amino acid within the peptide sequence, such as L- or D-lysine (Lys), ornithine (Orn), or diaminobutyric acid (Dab).

The synthesis involves assembling the linear peptide on a solid-phase support. The side-chain protecting groups of the D-Glu and its partner amino acid (e.g., the Mtt or ivDde group on a Lys side chain) are selectively removed while the peptide remains anchored to the resin and all other protecting groups remain intact. An amide coupling agent is then introduced to facilitate the on-resin cyclization. This strategy provides precise control over the size and location of the macrocyclic ring.

Table 1: Common Side-Chain Cyclization Strategies Involving D-Glutamic Acid

Bridging Partner Amino AcidResulting Bridge TypeTypical Ring Size (atoms)Key Advantages of D-Glu Inclusion
D-Lysine / L-LysineLactam (Amide)~18-28Enhances proteolytic stability; modulates ring conformation for optimal target binding.
D-Ornithine / L-OrnithineLactam (Amide)~17-27Creates a smaller ring compared to Lys, imposing greater conformational restraint.
D-Diaminopropionic acid (Dpr)Lactam (Amide)~15-25Provides an even shorter tether for tighter conformational locking.
Cysteine (via Thioether)Thioether (non-lactam)VariableRequires modification of the Glu side-chain to an electrophile; the D-isomer still provides stability.

Stapled peptides are a class of synthetic, α-helical peptides that are "stapled" with a covalent, all-hydrocarbon linker to lock them into their bioactive helical conformation. This strategy has been highly successful in stabilizing short peptides that target intracellular protein-protein interactions.

While the archetypal staple involves ring-closing metathesis between two non-natural, olefin-bearing amino acids, the underlying principle of conformational stabilization can be achieved with other chemistries. Lactam bridges, formed using building blocks like this compound, represent a powerful alternative. By strategically placing a D-Glu residue at position i and a basic amino acid like D-Lys at position i+4 or i+7 in the sequence, a side-chain to side-chain lactam bridge can be formed.

The use of the D-enantiomer from this compound is a deliberate design choice. It can:

Fine-tune Helical Geometry: The D-configuration can introduce a localized perturbation or kink in the helix, which may be beneficial for docking into a specific protein pocket.

Enhance Stability: The D-amino acid inherently protects the peptide bond C-terminal to it from cleavage by many common proteases.

These lactam-stapled constructs, enabled by reagents like this compound, expand the toolkit for creating cell-permeable, stabilized helical peptides for therapeutic and research applications.

Strategies for Head-to-Tail and Side-Chain to Side-Chain Cyclization

Role in Combinatorial Library Synthesis and Chemical Probe Development

The unique structural features of this compound make it an exceptional tool for generating molecular diversity in combinatorial chemistry and for the precise construction of sophisticated chemical probes.

Combinatorial chemistry aims to rapidly synthesize vast collections of molecules (libraries) that can be screened for biological activity. One-bead-one-compound (OBOC) libraries are a common format, where each resin bead carries a unique peptide sequence.

This compound is a key building block for enriching these libraries with D-amino acids. The inclusion of D-isomers dramatically expands the accessible chemical space and, critically, yields peptides with high resistance to proteolysis. This is essential when screening for activity in biological matrices like serum or cell lysate.

During library synthesis using the "split-and-pool" method, this compound can be included in the mixture of amino acids at randomized positions. The resulting library members containing D-Glu possess several distinct features:

Stereochemical Diversity: Introduction of a non-natural stereocenter.

Charge Modulation: The deprotected side-chain γ-carboxyl group introduces a negative charge at physiological pH, diversifying the library's electrostatic profile.

Branching Potential: The side-chain carboxyl can be used as an orthogonal handle for a second layer of diversification, allowing for the attachment of small molecules, fluorescent tags, or even the growth of a second peptide chain, creating complex branched or dendrimeric structures.

A chemical probe is a molecule designed to selectively interact with a biological target (e.g., a protein) to elucidate its function, localization, or binding partners. This compound is an ideal building block for crafting such probes.

The synthesis of a peptide-based probe often involves creating a core recognition sequence that binds the target. The inclusion of D-Glu enhances the probe's stability in a biological environment. The true utility of the D-Glu residue, however, lies in its side-chain carboxyl group, which acts as a perfect site for late-stage functionalization. After the core peptide is synthesized, this single, uniquely reactive site can be selectively coupled to a variety of functional moieties without affecting the peptide's primary binding sequence.

This modular approach allows for the creation of a suite of probes from a single parent peptide, each designed for a specific experimental purpose.

Table 2: Functionalization of D-Glu Side Chain for Chemical Probe Development

Functional MoietyExample(s)Purpose in Probe Design
Affinity TagBiotin (B1667282)Target identification and isolation via pull-down assays with streptavidin-coated beads.
Reporter Tag (Fluorophore)Fluorescein, Rhodamine, Cyanine dyesVisualization of target localization in cells or tissues using fluorescence microscopy.
Photo-crosslinkerBenzophenone, Phenylazide, DiazirineCovalent trapping of the target protein upon UV irradiation, enabling unambiguous target identification via mass spectrometry.
Chelating AgentDOTA, NOTAComplexation of radiometals (e.g., 64Cu, 68Ga) for use in Positron Emission Tomography (PET) imaging.

By leveraging the stability conferred by the D-isomer and the chemical versatility of the side-chain carboxyl group, this compound enables the rational design of robust and highly effective chemical probes for advanced biological research.

Mechanistic and Methodological Investigations Pertaining to Fmoc D Glu Ome Reactivity

Studies on the Stereochemical Integrity and Epimerization during Coupling Reactions

The preservation of stereochemical integrity at the α-carbon is a critical challenge in peptide synthesis. For N-protected amino acids like Fmoc-D-Glu-OMe, the primary mechanism of racemization or epimerization during the coupling step is the formation of a 5(4H)-oxazolone intermediate. This process is initiated by the activation of the carboxyl group, making the α-proton acidic and susceptible to abstraction by a base. The resulting planar enolate can be protonated from either face, leading to a loss of the original stereochemistry. nih.govthieme-connect.de

The risk of epimerization is influenced by several factors, including the nature of the protecting group, the coupling reagent, the base used, and the reaction temperature. The urethane-type Fmoc (9-fluorenylmethyloxycarbonyl) protecting group is specifically designed to suppress this side reaction compared to other protecting groups. nih.gov However, the risk is not entirely eliminated, especially with highly activating coupling reagents and extended exposure to basic conditions.

Research into minimizing epimerization has focused on the selection of optimal coupling reagents and additives. Studies comparing various activating agents have shown significant differences in the extent of racemization. For instance, the addition of auxiliary nucleophiles like 1-hydroxybenzotriazole (B26582) (HOBt) or its more effective derivative, 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), can significantly reduce epimerization. thieme-connect.de These additives function by rapidly converting the initial highly reactive activated species into a less reactive, but still efficient, active ester, which is less prone to oxazolone (B7731731) formation.

The choice of base is also crucial. Tertiary amines such as N,N-diisopropylethylamine (DIPEA) are commonly used, but less nucleophilic, sterically hindered bases like 2,4,6-collidine have been shown to reduce epimerization levels in certain difficult couplings. uni-kiel.de

Coupling ConditionAdditiveBaseRelative Epimerization Risk
Carbodiimide (B86325) (e.g., DCC, DIC)NoneDIPEAHigh
Carbodiimide (e.g., DCC, DIC)HOBtDIPEAModerate
Carbodiimide (e.g., DCC, DIC)HOAtDIPEALow
Uronium Salt (e.g., HBTU, TBTU)Internal (HOBt)DIPEAModerate-Low
Uronium Salt (e.g., HATU)Internal (HOAt)DIPEALow
Phosphonium (B103445) Salt (e.g., PyBOP)Internal (HOBt)DIPEAModerate-Low

This table provides a generalized comparison of epimerization risk based on common coupling conditions. Actual levels can vary significantly based on the specific amino acid sequence, solvent, and temperature.

Investigations into Deprotection Kinetics of Fmoc and Methyl Ester Groups

The utility of this compound in peptide synthesis relies on an orthogonal protection strategy, where the temporary N-terminal Fmoc group and the semi-permanent side-chain methyl ester can be removed selectively without affecting each other or other protecting groups on the peptide chain.

Fmoc Group Deprotection: The Fmoc group is known for its lability to bases. nih.gov Deprotection is typically achieved by treatment with a secondary amine, most commonly a 20% solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). The reaction proceeds via an E1cB (Elimination, Unimolecular, conjugate Base) mechanism. A proton is abstracted from the C9 position of the fluorenyl ring by the base, leading to the formation of a dibenzofulvene intermediate and the release of the free amine. mdpi.com The reaction is generally rapid, often completing within minutes at room temperature. nih.gov The liberated dibenzofulvene is typically scavenged by the excess piperidine to prevent side reactions. mdpi.com

Methyl Ester Group Deprotection: The methyl ester (OMe) group is stable to the basic conditions used for Fmoc removal and the acidic conditions often used for final cleavage from the resin (e.g., trifluoroacetic acid, TFA). nih.gov Its removal is typically accomplished via saponification, a base-catalyzed hydrolysis. However, standard saponification conditions (e.g., aqueous sodium hydroxide) are harsh and incompatible with the base-labile Fmoc group. nih.govresearchgate.net

This challenge has led to investigations into milder, more orthogonal hydrolysis methods. One successful approach involves using calcium(II) iodide (CaI₂) as a protective agent for the Fmoc group. nih.govresearchgate.net In a solvent system like acetone/water, the presence of CaI₂ allows for the efficient hydrolysis of the methyl ester using sodium hydroxide (B78521) (NaOH) with minimal deprotection of the Fmoc group. nih.govresearchgate.net This method provides a viable pathway for the selective deprotection of the methyl ester while the Fmoc group remains intact, enabling further modifications at the side chain.

Protecting GroupDeprotection ReagentTypical ConditionsCompatibility
Fmoc 20% Piperidine in DMF2 x 10 min, Room TempIncompatible with acid-labile groups (e.g., Boc, Trt)
Methyl Ester LiOH or NaOHAqueous THF/Methanol (B129727)Incompatible with base-labile groups (e.g., Fmoc)
Methyl Ester NaOH / CaI₂Acetone/Water, Room TempOrthogonal to Fmoc group; allows selective hydrolysis

Influence of this compound on Peptide Secondary Structure Formation

The incorporation of non-natural D-amino acids into a peptide sequence composed of L-amino acids is a powerful tool for modulating biological activity, increasing proteolytic stability, and controlling secondary structure. activotec.compeptide.com The introduction of a D-stereocenter, such as that in D-glutamic acid, locally alters the conformational space available to the peptide backbone.

The tendency of a peptide to form secondary structures like α-helices or β-sheets is dictated by the intrinsic properties and sequence of its constituent amino acids. nih.gov Introducing a D-amino acid into an L-peptide sequence can disrupt or destabilize existing secondary structures. For example, a D-amino acid placed within an α-helical segment of an L-peptide will introduce a local distortion or "kink" because its side chain projects from the opposite side of the backbone, disrupting the regular hydrogen-bonding pattern that stabilizes the helix. nih.gov

Conversely, D-amino acids are strategically employed to promote specific non-helical structures. They are potent inducers of β-turns, which are compact, U-shaped structures that reverse the direction of the peptide chain. nih.gov By placing a D-amino acid at the i+1 or i+2 position of a turn sequence, specific turn types (e.g., Type I' or Type II') can be stabilized. This conformational control is crucial in designing cyclic peptides or structured epitopes. activotec.comnih.gov The incorporation of D-glutamic acid can therefore be used to either break an undesirable helical structure or to enforce a specific turn conformation, depending on its position within the peptide sequence.

Circular Dichroism (CD) spectroscopy is a primary technique for rapidly assessing the secondary structure of peptides in solution. This method measures the differential absorption of left- and right-circularly polarized light by chiral molecules, including peptides. Different secondary structures exhibit distinct CD spectra. jst.go.jp

Secondary StructureCharacteristic CD Signal(s) (for L-peptides)Effect of D-Amino Acid Incorporation
α-Helix Negative bands at ~222 nm and ~208 nm; Positive band at ~195 nmDecrease in signal intensity at 222 nm and 208 nm
β-Sheet Negative band at ~218 nm; Positive band at ~195 nmDisruption or stabilization, depending on position
β-Turn Varies by turn type, often weak signalsCan induce or stabilize, leading to a more defined spectrum
Random Coil Strong negative band near 200 nmIncrease in signal intensity around 200 nm if structure is lost

Conformational Analysis of D-Amino Acid Containing Peptides

Advanced Coupling Reagents and Catalysts for this compound Utilization

The efficient incorporation of this compound into a growing peptide chain requires the activation of its free carboxyl group to facilitate amide bond formation. The choice of coupling reagent is critical for achieving high yields, fast reaction times, and minimal side reactions, particularly epimerization. mdpi.com

While classic carbodiimide reagents like N,N'-dicyclohexylcarbodiimide (DCC) are effective, modern peptide synthesis increasingly relies on more advanced activating agents, primarily from the phosphonium and uronium/immonium salt families. uni-kiel.de These reagents offer superior performance, especially for sterically hindered couplings or racemization-prone residues.

Uronium/Immonium Reagents: This class includes well-known reagents such as HBTU, TBTU, and HATU. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is particularly effective due to the incorporation of the HOAt moiety in its structure. thieme-connect.de Upon reaction with the carboxyl group of this compound in the presence of a base, HATU forms a highly reactive HOAt-ester. This activated species reacts rapidly with the N-terminal amine of the peptide chain, and the formation of the stable tetramethylguanidinium byproduct drives the reaction to completion. The presence of the HOAt leaving group helps to accelerate coupling and suppress epimerization. thieme-connect.deuni-kiel.de

Phosphonium Reagents: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) operate via a similar principle, forming a HOBt-ester as the active intermediate. They are known for their high reactivity and are often used in cases where uronium-based reagents may cause unwanted side reactions.

The development of these advanced reagents, often used in conjunction with additives and optimized bases, has significantly improved the reliability and efficiency of incorporating challenging building blocks like this compound into complex peptide targets.

Table of Mentioned Compounds

Abbreviation / Trivial NameFull Chemical Name
This compoundN-(9-Fluorenylmethyloxycarbonyl)-D-glutamic acid γ-methyl ester
Boctert-Butyloxycarbonyl
CaI₂Calcium(II) iodide
COMU(1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (B91526)
DCCN,N'-Dicyclohexylcarbodiimide
DICN,N'-Diisopropylcarbodiimide
DIPEAN,N-Diisopropylethylamine
DMFN,N-Dimethylformamide
HATU1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate
HBTUN,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate
HCTUO-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate
HOAt1-Hydroxy-7-azabenzotriazole
HOBt1-Hydroxybenzotriazole
NaOHSodium hydroxide
OxymaEthyl 2-cyano-2-(hydroxyimino)acetate
PyBOPBenzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate
TBTUN,N,N',N'-Tetramethyl-O-(benzotriazol-1-yl)uronium tetrafluoroborate
TFATrifluoroacetic acid
TrtTrityl (Triphenylmethyl)

Catalytic Approaches for Efficient Peptide Bond Formation

The formation of a peptide bond is a condensation reaction that is not spontaneous and requires the activation of the carboxylic acid group of one amino acid to facilitate nucleophilic attack by the amino group of another. nih.govmdpi.com In the context of this compound, as with other N-α-Fmoc protected amino acids, significant research has focused on developing catalytic strategies that are efficient, minimize waste, and preserve the stereochemical integrity of the chiral centers. nih.govrsc.org These approaches range from the use of stoichiometric activating agents, often referred to as coupling reagents, to the development of true catalytic systems that operate with substoichiometric quantities.

The efficiency of peptide bond formation is critically dependent on the method of carboxyl group activation. While classic coupling reagents like carbodiimides (e.g., DCC, DIC) in conjunction with additives such as HOBt were foundational, modern peptide synthesis predominantly relies on more efficient aminium/uronium or phosphonium salt-based reagents like HBTU, HATU, and PyAOP. nih.govembrapa.br These reagents act as potent activators, converting the carboxylic acid of this compound into a highly reactive ester intermediate in situ, thereby enabling rapid and clean peptide bond formation. embrapa.br Although used in stoichiometric amounts, their role is mechanistically catalytic in the sense that they are not incorporated into the final peptide but are regenerated in a different form after facilitating the reaction.

In the pursuit of greener and more atom-economical methodologies, true catalytic systems for peptide synthesis have emerged. nih.govrsc.org These methods aim to circumvent the need for stoichiometric activators and the generation of large amounts of chemical waste.

Organocatalysis: Recent advancements have introduced novel organocatalysts for direct amidation. One prominent example involves the use of diboronic acid anhydrides (DBAAs). mdpi.comrsc.org These catalysts have demonstrated high efficacy in promoting dehydrative condensation between N-protected amino acids and amino acid esters under mild conditions. mdpi.com The mechanism is believed to involve the formation of a reactive mixed anhydride (B1165640) or an acylboronate intermediate, which is then susceptible to nucleophilic attack by the amine component. A key advantage of this system is the minimal epimerization observed, even with sensitive amino acids. mdpi.com While specific studies detailing the use of this compound with DBAA are limited, the broad substrate scope reported for other Fmoc-amino acids suggests its potential applicability.

Another class of organocatalysts includes those based on diselenide, which, in the presence of a phosphine (B1218219) reducing agent, can catalyze the coupling of various Fmoc-protected amino acids. nih.govrsc.org The catalytic cycle involves the formation of a selenoester intermediate, which activates the carboxyl group for amidation. rsc.org

Metal-Based Catalysis: Lewis acid catalysis has also been explored for peptide bond formation. For instance, Tantalum(V) methoxide (B1231860) (Ta(OMe)₅) has been reported as an effective catalyst for the substrate-directed synthesis of peptides without significant racemization. rsc.org Such metal-based systems offer alternative reaction pathways that can be beneficial for coupling sterically hindered amino acids or for specific applications where traditional coupling reagents may be less effective. rsc.org

The table below presents research findings for the dehydrative peptide bond formation using a diboronic acid anhydride (DBAA) catalyst with various N-protected amino acids. This data illustrates the effectiveness of modern catalytic approaches in achieving high yields while maintaining stereochemical integrity, a principle directly applicable to the reactivity of this compound.

Table 1. Dipeptide Synthesis using Diboronic Acid Anhydride (DBAA) Catalyst

This table summarizes the results from a study on DBAA-catalyzed dehydrative condensation. The reactions were performed with N-protected β-hydroxy-α-amino acids and various α-amino esters to demonstrate the catalyst's efficiency and stereoselectivity.

EntryN-Protected Amino AcidAmine ComponentYield (%)Diastereomeric Ratio (dr)
1Fmoc-Ser-OHH-Ala-OtBu>99>99/1
2Fmoc-Ser-OHH-Leu-OMe92>99/1
3Fmoc-Thr-OHH-Ala-OtBu9798/2
4Boc-Ser-OHH-Val-OMe91>99/1
5Boc-Thr-OHH-Ile-OMe9097/3
6Cbz-Ser-OHH-Leu-OMe93>99/1
7Cbz-Thr-OHH-Trp-OMe9996/4

Data adapted from a study on DBAA-catalyzed peptide bond formation to illustrate catalyst performance with representative Fmoc- and other protected amino acids. mdpi.com

Analytical Strategies for Characterizing Complex Molecules Derived from Fmoc D Glu Ome

Chromatographic Separation Techniques for Purification of Synthesized Products

Chromatography is an indispensable tool in the workflow of peptide synthesis, serving to isolate the desired product from a complex mixture of unreacted starting materials, reagents, and synthesis-related byproducts such as deletion or truncated sequences. mdpi.com The choice of chromatographic technique is dictated by the scale of the synthesis and the required purity of the final compound.

High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), is the cornerstone for the analysis and purification of synthetic peptides derived from precursors like Fmoc-D-Glu-OMe. ajpamc.com The development of a successful HPLC method hinges on the optimization of several key parameters to achieve adequate separation of the target molecule from closely related impurities.

The most common stationary phase for peptide separation is a C18 (octadecylsilyl) silica-based column, which separates molecules based on their hydrophobicity. rsc.orgscielo.org.mx The mobile phase typically consists of a binary system: an aqueous solvent (Solvent A), usually water with a small percentage of an ion-pairing agent like trifluoroacetic acid (TFA), and an organic solvent (Solvent B), most commonly acetonitrile (B52724), also containing TFA. scielo.org.mxmdpi.com TFA serves to acidify the mobile phase, which suppresses the ionization of free carboxyl groups and protonates silanol (B1196071) groups on the stationary phase, leading to sharper peaks and improved resolution.

Method development involves optimizing the gradient elution profile, which is the change in the percentage of Solvent B over the course of the run. A typical analytical gradient for peptides might run from 5-10% to 60-70% acetonitrile over 30 to 45 minutes. rsc.orgscielo.org.mx The specific gradient is tailored to the hydrophobicity of the peptide being analyzed. Detection is most commonly performed using a UV detector at a wavelength of 210-220 nm, which corresponds to the absorption of the peptide bond. scielo.org.mxmdpi.com

ParameterTypical ConditionPurposeSource
Stationary Phase Reversed-Phase C18 (ODS)Separates based on hydrophobicity. rsc.orgscielo.org.mx
Mobile Phase A Water + 0.05-0.1% Trifluoroacetic Acid (TFA)Aqueous component, ion-pairing agent. scielo.org.mxmdpi.com
Mobile Phase B Acetonitrile + 0.05-0.1% TFAOrganic modifier for elution. scielo.org.mxmdpi.com
Elution Mode GradientAllows for separation of compounds with a wide range of polarities. rsc.orgscielo.org.mx
Flow Rate 1.0 mL/min (Analytical)Standard flow for analytical columns. rsc.orgscielo.org.mx
Detection UV at 210-220 nmDetects the peptide backbone amide bonds. mdpi.com
Column Temperature 25-40 °CInfluences retention time and peak shape. nih.gov

Once an analytical HPLC method has been developed and optimized, it can be scaled up to preparative chromatography to purify larger quantities of the synthesized product. ajpamc.com The goal of preparative HPLC is to isolate the target compound with a high degree of purity, suitable for subsequent research or applications. ajpamc.com

The principles of separation remain the same as in analytical HPLC, but the instrumentation and column dimensions are significantly larger to accommodate higher sample loads. While analytical columns typically have internal diameters of 3.0-4.6 mm, preparative columns can range from 10 mm to over 50 mm in diameter. scielo.org.mx The mobile phase flow rates are correspondingly higher.

The process involves injecting the crude synthesis product onto the preparative column and collecting fractions as they elute. These fractions are then analyzed by analytical HPLC to identify those containing the pure product. scielo.org.mx The pure fractions are pooled, and the solvent is removed, typically by lyophilization (freeze-drying), to yield the final, purified peptide as a powder. diva-portal.org While effective, preparative HPLC can be a bottleneck in the synthesis process due to the limited loading capacity and the large volumes of solvent required.

High-Performance Liquid Chromatography (HPLC) Method Development

Mass Spectrometry for Molecular Weight and Sequence Confirmation of Peptidic Products

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is an essential tool for confirming the successful synthesis of peptides and other complex molecules derived from this compound, providing precise molecular weight information and enabling detailed structural elucidation. mdpi.commdpi.com

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar, high-molecular-weight biomolecules like peptides. uab.edu In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected and directed into the mass analyzer. uab.edu

A key feature of ESI is its ability to produce multiply charged ions (e.g., [M+2H]²⁺, [M+3H]³⁺). ulisboa.pt This is advantageous because it brings the m/z ratio of large molecules into a range that is readily detectable by most mass spectrometers. The resulting spectrum of multiply charged ions can be mathematically deconvoluted to determine the original molecular weight of the analyte with high accuracy. uab.edu ESI-MS is often coupled directly with HPLC (LC-MS), allowing for the mass analysis of each component as it elutes from the column, providing both retention time and molecular weight data simultaneously. mdpi.comnih.gov

Matrix-Assisted Laser Desorption/Ionization (MALDI) is another soft ionization technique widely used for peptide and protein analysis. uab.edu In this method, the analyte is co-crystallized with a large excess of a matrix compound, such as α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid, on a sample plate. rsc.orgscielo.org.mx A pulsed laser beam is directed at the crystal matrix, causing the matrix to absorb the laser energy and desorb, carrying the intact analyte molecules into the gas phase as predominantly singly charged ions (e.g., [M+H]⁺). diva-portal.orguab.edu

These ions are then accelerated into a time-of-flight (TOF) mass analyzer, which separates them based on the time it takes them to travel a fixed distance—lighter ions travel faster than heavier ones. scielo.org.mx MALDI-TOF MS is known for its high sensitivity, tolerance to salts and buffers, and speed, making it an excellent tool for rapidly screening crude synthesis products and purified HPLC fractions to confirm the presence of the desired molecular ion. diva-portal.orgmdpi.com

TechniqueIonization StateTypical Use CaseSource
ESI-MS Multiply charged ions (e.g., [M+2H]²⁺)LC-MS coupling, precise molecular weight of pure samples. nih.govulisboa.pt
MALDI-TOF MS Singly charged ions (e.g., [M+H]⁺)Rapid screening of crude products and HPLC fractions, analysis of complex mixtures. diva-portal.orgmdpi.comrsc.org

Tandem mass spectrometry (MS/MS) is a crucial technique for confirming the amino acid sequence and elucidating the detailed structure of a synthesized peptide. nih.gov The process involves multiple stages of mass analysis. First, a specific ion of interest (the precursor ion), such as the molecular ion ([M+H]⁺) of the peptide identified in an initial MS scan, is selected.

This precursor ion is then subjected to fragmentation, typically through collision-induced dissociation (CID), where it collides with an inert gas (e.g., argon or nitrogen). The energy from these collisions causes the peptide to break at its weakest bonds, primarily the amide bonds of the peptide backbone. This fragmentation generates a series of product ions, known as b-ions (containing the N-terminus) and y-ions (containing the C-terminus).

The mass spectrometer then analyzes the m/z of these product ions. The mass difference between adjacent ions in a series (e.g., between y₂ and y₃) corresponds to the mass of a specific amino acid residue. By systematically analyzing the series of fragment ions, the amino acid sequence of the peptide can be reconstructed, confirming its identity and revealing any unexpected modifications or deletions that may have occurred during synthesis. nih.govresearchgate.net This level of detailed structural confirmation is essential for ensuring the quality and integrity of complex molecules derived from this compound. iris-biotech.de

Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment of Derived Molecules

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unequivocal structural elucidation of complex molecules, including peptides derived from this compound. uzh.ch It provides detailed information on the molecular framework at an atomic level, enabling the complete assignment of proton (¹H) and carbon (¹³C) signals, which is fundamental to confirming the successful synthesis and purity of the target molecule. nih.govnih.gov

1D and 2D NMR Techniques for Peptide Characterization

The characterization of peptides synthesized using this compound as a building block relies heavily on a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. nih.gov

1D NMR Spectroscopy:

¹H NMR: The 1D ¹H NMR spectrum offers the initial overview of the peptide structure. uzh.ch Key diagnostic signals for a residue derived from this compound include the methyl ester protons (-OCH₃), which typically appear as a singlet around 3.6-3.7 ppm. chemicalbook.com The α-proton (α-H) and the β- and γ-protons of the glutamic acid side chain resonate in specific regions of the spectrum, though their exact chemical shifts are highly dependent on the surrounding amino acid sequence and the peptide's conformation. chemrxiv.orgresearchgate.net

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. For a D-glutamic acid methyl ester residue, characteristic signals include the ester carbonyl carbon (~170-175 ppm), the α-carbon (~50-60 ppm), and the side-chain carbons. researchgate.net

2D NMR Spectroscopy: Due to significant resonance overlap in 1D spectra of even small peptides, 2D NMR techniques are essential for unambiguous assignments. uzh.chchemrxiv.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those separated by two or three bonds (e.g., α-H to β-H). uzh.chnih.gov It is crucial for tracing the connectivity within an amino acid residue's spin system. nih.gov

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations beyond direct coupling partners, revealing the entire spin system of an amino acid residue, from the amide proton (NH) to the side-chain protons. biorxiv.orgchemrxiv.org This is particularly useful for identifying the complete set of protons belonging to the D-Glu residue. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms. nih.govbiorxiv.org It is instrumental in assigning the carbon signals based on the already assigned proton resonances. For instance, the α-H of the D-Glu residue is correlated with its α-C. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. nih.govnih.gov This is vital for sequencing peptides, as it can show a correlation from an α-H of one residue to the carbonyl carbon of the preceding residue. It also helps confirm the methyl ester group by showing a correlation from the methoxy (B1213986) protons to the ester carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy)/ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space (typically < 5 Å), regardless of whether they are connected through bonds. uzh.chnih.govbiorxiv.org This information is critical for determining the peptide's three-dimensional structure, including folds and turns that bring distant parts of the sequence together.

A typical workflow for assigning the resonances of a peptide derived from this compound would involve using TOCSY to identify the spin systems of the individual amino acids and then using NOESY/ROESY to establish the sequence by observing spatial proximities between adjacent residues. chemrxiv.org HSQC and HMBC experiments would then be used to assign the corresponding ¹³C resonances. rsc.org

Stereochemical Assignment in D-Amino Acid Containing Structures

Confirming the retention of the D-configuration of the glutamic acid residue is a critical analytical step. While standard NMR can define the connectivity, specialized methods are required to determine stereochemistry. rsc.org

One common approach involves the use of chiral derivatizing agents (CDAs) . rsc.orgresearchgate.net These are enantiomerically pure reagents that react with the peptide to form diastereomers. Since diastereomers have different physical properties, their NMR signals can be distinguished. nih.gov For example, after hydrolysis of the peptide, the resulting D-glutamic acid can be reacted with a CDA like Marfey's reagent. The resulting diastereomeric product will have a unique NMR spectrum compared to the product formed from L-glutamic acid, allowing for unambiguous assignment. rsc.orgmdpi.com

Another technique employs chiral solvating agents (CSAs) . researchgate.netunipi.it These agents are added to the NMR sample and form transient, weak diastereomeric complexes with the enantiomers of the analyte. nih.govmst.edu This interaction can induce small but measurable differences in the chemical shifts of the D- and L-forms of a peptide or its constituent amino acids, allowing for their differentiation without chemical modification of the analyte. unipi.it

For intact peptides, comparison of NMR data, particularly ¹H and ¹³C chemical shifts and coupling constants of the α-proton and α-carbon, with those of an authentic sample synthesized with L-glutamic acid can often reveal stereochemical differences. rsc.org The local electronic environment is subtly altered by the change in stereochemistry, leading to detectable shifts in the NMR spectrum. researchgate.net

Spectroscopic Methods for Conformational Analysis of Derived Peptides

While NMR spectroscopy provides high-resolution structural details, other spectroscopic techniques are vital for analyzing the global conformational properties of peptides derived from this compound, particularly their secondary structure. subr.edu

Circular Dichroism (CD) Spectroscopy for Secondary Structure Determination

Circular Dichroism (CD) spectroscopy is a powerful technique for rapidly assessing the secondary structure of peptides in solution. subr.edulibretexts.org It measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The peptide backbone, when arranged into ordered structures like α-helices, β-sheets, or β-turns, produces characteristic CD spectra. subr.edulibretexts.org

α-Helix: Characterized by strong positive bands around 192 nm and two negative bands at approximately 208 nm and 222 nm. nih.gov

β-Sheet: Typically shows a negative band around 218 nm and a positive band near 195 nm. researchgate.net

β-Turn: The spectra for β-turns are more varied but often exhibit a negative band around 200 nm and a positive band near 222 nm. subr.edu

Random Coil: A disordered conformation usually displays a strong negative band near 200 nm. libretexts.org

The presence of a D-amino acid, such as D-glutamic acid, can have a significant impact on the peptide's conformation. Peptides composed solely of D-amino acids will exhibit CD spectra that are mirror images (inverted) of their L-amino acid counterparts. plos.org In a peptide containing a mix of L- and D-amino acids, the D-residue can induce specific turns or disrupt standard secondary structures. For example, the incorporation of a D-amino acid can stabilize β-hairpin structures. jst.go.jp

CD spectroscopy is used to analyze how factors like solvent, temperature, or pH affect the conformation of peptides derived from this compound. subr.eduplos.org For instance, a study on the self-assembling peptide d-EAK16, composed entirely of D-amino acids, used CD to show a structural transition from a β-sheet to an α-helix upon increasing the temperature. plos.org For peptides containing Fmoc-protected residues, the Fmoc group itself contributes to the CD signal, often showing peaks between 210 nm and 300 nm, which can complicate the analysis of the peptide backbone region (190-250 nm). researchgate.netnih.gov

Secondary StructureCharacteristic CD Wavelengths (nm)
α-HelixNegative bands at ~222 and ~208 nm; Positive band at ~192 nm nih.gov
β-SheetNegative band at ~218 nm; Positive band at ~195 nm researchgate.net
β-TurnVariable; can show negative band at ~200 nm and positive band ~222 nm subr.edu
Random CoilStrong negative band near 200 nm libretexts.org
D-Amino Acid Mirror ImageInverted spectrum compared to L-enantiomer plos.org

Fourier-Transform Infrared (FT-IR) Spectroscopy for Amide Bond Characterization

Fourier-Transform Infrared (FT-IR) spectroscopy is a valuable tool for investigating the hydrogen bonding patterns and secondary structure of peptides by probing the vibrational modes of the peptide backbone. lew.rothermofisher.com The most informative regions for peptide analysis are the Amide I and Amide II bands. shimadzu.comresearchgate.net

Amide I Band (1600–1700 cm⁻¹): This band arises primarily from the C=O stretching vibration of the peptide backbone. shimadzu.comspectroscopyonline.com Its frequency is highly sensitive to the hydrogen-bonding environment and, consequently, to the secondary structure. thermofisher.com Deconvolution of the broad Amide I band can reveal the percentages of different structural elements.

Amide II Band (1480–1575 cm⁻¹): This band results from a combination of N-H in-plane bending and C-N stretching vibrations. lew.roresearchgate.net While less directly used for quantitative secondary structure analysis than the Amide I band, its position and intensity provide complementary information. nih.gov

The introduction of a D-amino acid residue from this compound can influence the peptide's hydrogen-bonding network, which is reflected in the FT-IR spectrum. The specific frequencies associated with different secondary structures are well-established.

Secondary StructureTypical Amide I Frequency (cm⁻¹)
α-Helix~1650–1658 cm⁻¹ lew.roshimadzu.com
β-Sheet~1620–1640 cm⁻¹ (strong band) and sometimes a weaker band at ~1680-1700 cm⁻¹ for antiparallel sheets nih.gov
β-Turn~1660–1685 cm⁻¹ nih.gov
Random Coil~1640–1645 cm⁻¹ researchgate.net
Aggregated Strands~1611–1630 cm⁻¹ lew.roacs.org

FT-IR is particularly useful for analyzing peptide samples in various states, including solutions, solids (lyophilized powders), and aggregates. lew.roshimadzu.com For example, in studies of self-assembling peptides, FT-IR can confirm the formation of β-sheet structures, which are characteristic of amyloid-like fibrils, by the appearance of a strong band in the 1620-1640 cm⁻¹ region. researchgate.net The presence of the ester group from the D-Glu-OMe residue would also be visible in the IR spectrum, typically as a distinct carbonyl stretch around 1730-1750 cm⁻¹. metu.edu.tr

Future Directions and Emerging Research Avenues for Fmoc D Glu Ome in Chemical Research

Integration of Fmoc-D-Glu-OMe into Automated and High-Throughput Peptide Synthesis Systems

The integration of Fmoc-protected amino acids, including this compound, into automated peptide synthesizers has been a cornerstone of modern peptide science. nih.gov These systems, which often utilize Fmoc/tBu chemistry, enable the rapid and efficient assembly of peptide chains. beilstein-journals.orgiris-biotech.de Automated synthesizers, such as those employing continuous flow technology, provide a streamlined process for peptide synthesis. nih.gov The use of Fmoc chemistry is particularly advantageous due to the mild basic conditions required for deprotection, typically with piperidine (B6355638) in DMF, which is compatible with a wide range of acid-labile side-chain protecting groups. nih.goviris-biotech.de This avoids the harsh acidic conditions of Boc-based synthesis. nih.gov

High-throughput synthesis platforms further leverage the benefits of Fmoc chemistry to generate large libraries of peptides for screening purposes. nih.govspringernature.com Techniques like the split-and-pool method allow for the combinatorial synthesis of vast numbers of distinct peptide sequences on a solid support. nih.gov The development of automated fast-flow peptide synthesizers (AFPS) has enabled even faster amide bond formation, with in-line UV-Vis detectors to monitor the deprotection of the Fmoc group in real-time. amidetech.comacs.org This level of automation and monitoring allows for the optimization of synthesis parameters and the rapid identification of any issues, such as amino acid aggregation. amidetech.comacs.org The continued development of these automated and high-throughput systems will undoubtedly rely on the availability and compatibility of a diverse range of Fmoc-protected amino acids like this compound to explore a wider chemical space in drug discovery and materials science.

Green Chemistry Approaches for this compound Utilization

In recent years, there has been a significant push towards developing more environmentally friendly and sustainable methods for peptide synthesis. csic.es This focus on "green chemistry" aims to reduce the use of hazardous materials and minimize waste generation. csic.esnih.gov

A major goal in green peptide synthesis is the replacement of traditional organic solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM) with more benign alternatives. nih.govacs.org Research has explored the use of greener solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and γ-valerolactone. acs.org

A significant advancement is the development of solid-phase peptide synthesis in aqueous media (ASPPS). rsc.org This approach addresses the poor water solubility of common Fmoc-amino acids by employing techniques such as the use of water-dispersible nanoparticles of the protected amino acids. rsc.org For instance, nanoparticles of Fmoc-amino acids can be prepared by ball-milling with a dispersion agent like polyethylene (B3416737) glycol (PEG). rsc.org While promising, challenges remain, as the hydrophobic nature of the Fmoc group can hinder its use in a purely aqueous environment. csic.es In some cases, the formation of byproducts has been observed in aqueous conditions, such as the cyclization of glutamic acid derivatives to form pyroglutamyl species. acs.org

The removal of the Fmoc protecting group traditionally involves the use of piperidine, a hazardous and regulated substance. nih.govacs.org Green chemistry initiatives are focused on finding safer and more sustainable alternatives. One approach involves using a dilute aqueous solution of sodium hydroxide (B78521) (NaOH) in a mixture of 2-methyltetrahydrofuran (2-MeTHF) and methanol (B129727) (MeOH) for Fmoc removal. nih.gov This method avoids piperidine and hazardous solvents like DCM and DMF. nih.gov

Other research has investigated alternative bases to piperidine, such as pyrrolidine, which can expand the range of usable green solvents. acs.org The ideal alternative should be an efficient base and also effectively scavenge the dibenzofulvene (DBF) byproduct of Fmoc cleavage to prevent side reactions. acs.org Another strategy is the "in situ" Fmoc removal, where the deprotection agent is added directly to the coupling reaction mixture, which can reduce solvent consumption by minimizing washing steps. tandfonline.com The development of metal-free deprotection methods, such as using iodine in water for the removal of Alloc protecting groups, also points towards a more sustainable future for peptide synthesis that is compatible with Fmoc strategies. polypeptide.com Furthermore, the use of calcium(II) iodide has been shown to protect the Fmoc group during the hydrolysis of methyl esters under basic conditions, offering a greener method for selective deprotection. mdpi.com

Solvent-Free or Aqueous Medium Synthesis Methodologies

Expansion into Novel Biomaterial Science and Nanotechnology Applications

Fmoc-amino acids, including derivatives of glutamic acid, are increasingly recognized for their ability to self-assemble into functional biomaterials. medchemexpress.commedchemexpress.com These self-assembled structures, often in the form of hydrogels, have shown great promise for applications in tissue engineering, drug delivery, and as antimicrobial agents. medchemexpress.combeilstein-journals.org The Fmoc group plays a crucial role in driving the self-assembly process through π-π stacking interactions.

This compound, with its potential for gelation, is a candidate for creating moldable wound healing biomaterials. medchemexpress.com Hydrogels formed from Fmoc-amino acids can encapsulate drugs and release them in a sustained manner. beilstein-journals.org For example, an Fmoc-phenylalanine hydrogel has been used to encapsulate the antibiotic aztreonam, expanding its antibacterial spectrum and providing continuous release at the wound site. beilstein-journals.org

In the realm of nanotechnology, Fmoc-amino acids are being used to construct sophisticated drug delivery systems. mdpi.com They can self-assemble with photosensitizers like chlorin (B1196114) e6 (Ce6) to form nanoparticles for photodynamic therapy. beilstein-journals.org These nanocarriers can improve the bioavailability and targeted delivery of therapeutic agents. beilstein-journals.orgmdpi.com The ability to form these complex nanostructures opens up new avenues for this compound in the development of advanced therapeutic and diagnostic platforms.

Bioorthogonal Chemistry Applications Featuring this compound Derivatives

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. This field has provided powerful tools for probing biological systems, and the incorporation of bioorthogonal handles into peptides is a key strategy. Modified D-amino acids containing bioorthogonal functional groups like azides, alkynes, and trans-cyclooctenes can be metabolically incorporated into bacterial peptidoglycan, allowing for in vivo imaging and study. google.com

Derivatives of this compound can be synthesized to feature such bioorthogonal groups. For example, a D-amino acid can be functionalized with a cyclooctyne (B158145) group for copper-free click chemistry applications. google.com The reaction between a trans-cyclooctene (B1233481) (TCO) and a tetrazine is a particularly fast and bioorthogonal ligation that can be performed in aqueous media at low concentrations. iris-biotech.de By preparing an this compound derivative containing a TCO or tetrazine moiety, researchers can create peptides that can be specifically labeled or conjugated in a biological environment. iris-biotech.deiris-biotech.de This opens up possibilities for creating targeted drug delivery systems, developing new diagnostic probes, and studying the dynamics of peptides in living cells.

Computational Chemistry and Molecular Modeling of this compound Containing Systems

Computational chemistry and molecular modeling are becoming indispensable tools in peptide science for predicting peptide structure, dynamics, and interactions. researchgate.net These methods can be applied to systems containing this compound to understand their behavior and guide the design of new molecules with desired properties.

Molecular dynamics simulations can be used to study the conformational preferences of peptides containing D-amino acids, which can influence properties like their propensity to cyclize. researchgate.net Such studies are crucial for designing cyclic peptides, which often exhibit enhanced stability and bioavailability. researchgate.net Computational models can also predict regions of a protein that are likely to interact with receptors, aiding in the design of peptide-based drugs. nih.gov For instance, molecular docking simulations can help identify key interactions between a peptide and its target protein. nih.gov

In the context of peptide synthesis, deep learning models are being developed to predict and optimize reaction outcomes. amidetech.comacs.org By analyzing data from thousands of Fmoc deprotection reactions, these models can predict the efficiency of each step and identify potential issues like aggregation. amidetech.comacs.org This allows for the computational design of optimized synthesis protocols. amidetech.com As these computational tools become more sophisticated, they will play an increasingly important role in accelerating the research and development of this compound-containing peptides and materials. mdpi.com

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Fmoc-D-Glutamic Acid Methyl Eester, and how can purity be ensured?

  • Methodological Answer : Synthesis typically involves Fmoc-protection of D-glutamic acid followed by methyl esterification. Key steps include:

  • Reagent Selection : Use Fmoc-Cl (Fmoc chloride) in a basic medium (e.g., sodium bicarbonate) for protection .
  • Purification : Employ reverse-phase HPLC or column chromatography to isolate the product. Monitor purity via TLC (Rf values) and confirm with NMR (e.g., disappearance of unprotected amine protons at δ 8-9 ppm) .
  • Yield Optimization : Control reaction temperature (0–4°C for Fmoc protection) and stoichiometric ratios (1.2 equivalents of Fmoc-Cl) to minimize side products .

Q. Which analytical techniques are most effective for characterizing Fmoc-D-Glu-OMe?

  • Methodological Answer : A combination of techniques is recommended:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm esterification (methoxy group at δ 3.6–3.8 ppm) and Fmoc-group integrity (aromatic protons at δ 7.2–7.8 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ expected at m/z 424.16) .
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95% by area under the curve) .

Advanced Research Questions

Q. How can computational chemistry predict the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Model the compound in explicit solvent (e.g., water, DMF) to study hydrolysis kinetics of the methyl ester group. Compare activation energies across pH levels .
  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to identify vulnerable sites (e.g., ester linkage) under oxidative stress .
  • Validation : Correlate computational predictions with experimental stability assays (e.g., HPLC monitoring of degradation products at 37°C over 72 hours) .

Q. What strategies resolve discrepancies in coupling efficiency during solid-phase peptide synthesis (SPPS) using this compound?

  • Methodological Answer :

  • Root-Cause Analysis :
  • Reagent Quality : Test coupling agents (e.g., HBTU, DIC) for moisture content via Karl Fischer titration .
  • Steric Hindrance : Use coupling additives (e.g., HOAt) to improve accessibility of the γ-carboxyl group .
  • Statistical Design : Apply factorial experiments to optimize molar excess (2–4 eq), reaction time (30–120 min), and solvent (DMF vs. NMP) .

Q. How should researchers address low reproducibility in this compound synthesis yields?

  • Methodological Answer :

  • Process Control : Standardize reagent sources, storage conditions (-20°C for Fmoc-Cl), and inert atmospheres (argon) during reactions .
  • Data Documentation : Use electronic lab notebooks (ELNs) to record batch-specific variables (e.g., stirring speed, humidity) .
  • Replication Studies : Perform triplicate syntheses with independent researchers to identify operator-dependent variables .

Data Integrity and Methodology

Q. What frameworks ensure rigorous experimental design for studies involving this compound?

  • Methodological Answer :

  • FINER Criteria : Evaluate feasibility (lab resources), novelty (unexplored esterification routes), and relevance (applicability to peptide therapeutics) .
  • PICO Framework : Define Population (e.g., peptide sequences), Intervention (coupling conditions), Comparison (D- vs. L-isomer efficiency), and Outcomes (yield, purity) .

Q. How can mixed-methods approaches enhance understanding of this compound’s reactivity?

  • Methodological Answer :

  • Quantitative Data : Collect reaction kinetics via in-situ FTIR or HPLC .
  • Qualitative Data : Conduct expert interviews to identify overlooked variables (e.g., solvent degassing protocols) .
  • Integration : Use triangulation to align spectral data (quantitative) with procedural observations (qualitative) .

Tables for Key Parameters

Parameter Recommended Value Analytical Method Reference
Purity Threshold>95%HPLC (C18, λ=254 nm)
Storage Temperature-20°C (desiccated)Stability assays
Coupling AgentHBTU/HOAt (1:1)Yield optimization studies

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.